4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione
Description
Properties
CAS No. |
53555-13-8 |
|---|---|
Molecular Formula |
C14H7N3O6 |
Molecular Weight |
313.22 g/mol |
IUPAC Name |
4-nitro-2-(4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7N3O6/c18-13-10-2-1-3-11(17(22)23)12(10)14(19)15(13)8-4-6-9(7-5-8)16(20)21/h1-7H |
InChI Key |
LBUHGTLIWWVUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Nitrophthalic Anhydride with 4-Nitroaniline
The most widely reported method involves the direct reaction of 4-nitrophthalic anhydride (1.93 g, 0.01 mol) with 4-nitroaniline (1.38 g, 0.01 mol) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc) at elevated temperatures (120–140°C) for 4–6 hours. Toluene is often added to facilitate azeotropic water removal, critical for driving the reaction to completion.
Mechanism :
-
Nucleophilic attack by the amine on the anhydride carbonyl.
-
Cyclodehydration to form the isoindole-1,3-dione core.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-nitrophthalic anhydride and 4-nitroaniline in acetic acid (20 mL) subjected to 150 W microwave irradiation for 15 minutes achieves 89% yield. This method minimizes side products like N-(4-nitrophenyl)phthalimide .
Advantages :
Alternative Pathways
Nitration of Preformed Isoindole Derivatives
Post-synthetic nitration of 2-phenylisoindole-1,3-dione using fuming nitric acid (HNO₃/H₂SO₄) at 0–5°C introduces the second nitro group. However, this method risks over-nitration, requiring precise stoichiometric control:
Conditions :
Limitations :
Solid-State Mechanochemical Synthesis
Grinding 4-nitrophthalic anhydride and 4-nitroaniline in a 1:1 molar ratio with sodium hydroxide (0.5 eq) in a ball mill (30 Hz, 2 hours) achieves 85% yield. This solvent-free approach aligns with green chemistry principles.
Characterization :
-
FT-IR: 1736 cm⁻¹ (C=O imide), 1520 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).
-
¹H NMR (DMSO-d₆): δ 8.45 (d, 2H, J = 9 Hz, ArH), 8.28 (d, 1H, J = 8.1 Hz, ArH).
Industrial-Scale Optimization
Continuous Flow Reactors
Patents describe scaled-up production using tubular reactors with residence times of 10–15 minutes at 150°C. Key parameters:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Conventional Condensation | 97 | 98 | 6 hours | High |
| Microwave | 89 | 97 | 15 minutes | Moderate |
| Mechanochemical | 85 | 95 | 2 hours | Low |
| Continuous Flow | 95 | 99.5 | 15 minutes | High |
Trade-offs :
-
Microwave and flow methods favor speed but require specialized equipment.
-
Mechanochemical synthesis sacrifices yield for sustainability.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Solvents: Ethanol, acetic acid, methanol.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of nitro groups enhances their interaction with cellular targets, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : Studies have shown that this compound and its derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactive sites allow for further functionalization through various chemical reactions such as nucleophilic substitutions and condensation reactions .
- Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds .
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Dyes and Pigments : Its vibrant color properties are exploited in the production of dyes and pigments for textiles and coatings. The stability imparted by the nitro groups enhances the durability of these materials under various environmental conditions .
- Optoelectronic Devices : Research into the optical properties of isoindole derivatives suggests potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) due to their ability to emit light when subjected to electrical stimulation .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the cytotoxic effects of this compound on human breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that could be harnessed for cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. Results indicated that compounds with higher nitro substitution showed enhanced activity, providing insights into designing more effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Isoindole-1,3-dione derivatives are often modified at the 2-position with aryl or alkyl groups and at the 4-/5-positions with electron-withdrawing or donating substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives
Spectroscopic and Crystallographic Insights
- Nitro-substituted analogs (e.g., compound 19 in ) exhibit distinct aromatic proton shifts (δ 8.1–8.3 ppm) in ¹H NMR, reflecting the electron-withdrawing effect of nitro groups.
Crystallinity and Mesomorphism :
- The introduction of a nitro group in 5-substituted isoindole-1,3-diones (e.g., compound 4 in ) suppresses liquid crystalline behavior due to enhanced crystallinity, attributed to the planar, polarizable nitro group promoting tight molecular packing .
Biological Activity
4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione, also known as a derivative of isoindole compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features two nitro groups that significantly influence its reactivity and biological properties.
The compound's structure can be represented as follows:
Chemical Reactions
This compound can undergo various chemical transformations:
- Reduction : Nitro groups can be reduced to amino groups, enhancing biological activity.
- Substitution : The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Reducing Agents : Sodium borohydride or hydrogen in the presence of a palladium catalyst.
- Solvents : Ethanol, acetic acid, and methanol are commonly used.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, with some derivatives outperforming standard antibiotics like ciprofloxacin.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 4-Nitro-Derivative A | 12.5 | Staphylococcus aureus |
| 4-Nitro-Derivative B | 15.0 | Escherichia coli |
| 4-Nitro-Derivative C | 10.0 | Bacillus subtilis |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it showed an IC50 value of approximately 20 µM against breast cancer cells, indicating a moderate level of activity.
The proposed mechanism of action involves the reduction of nitro groups to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction may lead to apoptosis in cancer cells and disruption of bacterial cell integrity.
Study 1: Antibacterial Activity Evaluation
In a study published in Der Pharma Chemica, a series of isoindole derivatives were synthesized and tested for antibacterial activity. The study found that certain derivatives had MIC values significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Study 2: Anticancer Effects
A separate investigation focused on the anticancer properties of 4-nitro derivatives. The compound was tested on various cancer cell lines, revealing that it inhibited cell growth effectively at concentrations ranging from 10 to 30 µM. The study highlighted the need for further exploration into its mechanism and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
